6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride, Mixture of diastereomers
Description
Historical Context of Pyrrolopyridine Derivatives in Medicinal Chemistry
Pyrrolopyridine derivatives, also known as azaindoles, have emerged as privileged scaffolds in drug discovery due to their structural resemblance to purine bases, enabling interactions with ATP-binding sites in kinase targets. The prototypical example, vemurafenib, a BRAF kinase inhibitor approved for melanoma treatment, highlights the therapeutic viability of this core. Early synthetic efforts focused on simple pyrrolopyridine systems, but the introduction of octahydro variants—such as 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one—marked a shift toward exploring saturated heterocycles to improve metabolic stability and reduce planar aromaticity-associated toxicity.
The evolution of pyrrolopyridine chemistry parallels advancements in catalysis. For instance, iron-catalyzed cyclizations developed by Guan’s group enabled efficient construction of pyrrole and pyrimidine frameworks, while rhodium(III)-catalyzed annulations facilitated chemodivergent syntheses of isocoumarins and isoquinolinones. These methods laid the groundwork for accessing structurally intricate variants like the title compound, which features a partially saturated bicyclic system with a ketone functionality at position 5. The dihydrochloride salt form, as documented in PubChem (CID 165942519), enhances aqueous solubility, a critical factor for in vivo pharmacokinetics.
Significance of Diastereomeric Complexity in Heterocyclic Compound Development
Diastereomerism in 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one arises from multiple stereocenters within its fused ring system. The compound exists as a mixture of diastereomers, each possessing distinct three-dimensional configurations that influence receptor binding, solubility, and metabolic pathways. For example, McGettigan and Ready demonstrated that diastereoselective alkylation of nitrogen heterocycles using alkenyl boronate complexes can yield products with >20:1 diastereomeric ratios, underscoring the feasibility of stereochemical control in analogous systems.
The separation and characterization of diastereomers remain technically challenging due to subtle differences in physical properties. However, advances in chromatographic techniques and crystallization protocols—such as those employed in resolving SARS-CoV-2 Mpro inhibitors—have improved the isolation of individual stereoisomers. In the case of 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one, X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are indispensable for elucidating absolute configurations, as evidenced by the structural data available in PubChem.
Properties
Molecular Formula |
C8H16Cl2N2O |
|---|---|
Molecular Weight |
227.13 g/mol |
IUPAC Name |
6-methyl-2,3,3a,4,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridin-5-one;dihydrochloride |
InChI |
InChI=1S/C8H14N2O.2ClH/c1-10-5-7-6(2-3-9-7)4-8(10)11;;/h6-7,9H,2-5H2,1H3;2*1H |
InChI Key |
ZPWGNWAYYTZORT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2C(CCN2)CC1=O.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as 4-methoxy/4-ethoxy-6-methyl-1H-pyrrolo pyridine-1,3(2H)-diones can be used . The reaction conditions often involve the use of reagents like 1,2-dibromoethane or 1-bromo-2-chloroethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated forms of the compound .
Scientific Research Applications
6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Comparison with Related Compounds
Core Heterocyclic Frameworks
- Target Compound: The pyrrolo[2,3-c]pyridinone system combines a five-membered pyrrolidine ring fused to a six-membered pyridone. The octahydro designation implies full saturation of the bicyclic system, distinguishing it from aromatic analogs .
- 6,7-Dihydro-5H-Pyrido[2,3-c]Pyridazine Derivatives (): These compounds replace the pyridone oxygen with a nitrogen atom, forming a pyridazine ring.
- Pyrrolo[2,3-c]Quinoline/Isoquinoline (): These tricyclic systems extend the bicyclic core with an additional aromatic ring, mimicking natural alkaloids like cryptolepine.
Substituent Effects
- Methyl Group at 6-Position : The methyl substituent in the target compound may sterically hinder interactions with biological targets compared to halogenated or methoxy-substituted analogs (e.g., 3-chloro or 3-methoxy derivatives in ).
- Halogenated Derivatives () : Compounds like 3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine introduce electronegative groups that enhance binding affinity to hydrophobic enzyme pockets .
Physicochemical Properties and Characterization Challenges
- Solubility : The dihydrochloride salt improves aqueous solubility compared to neutral analogs. However, similar compounds (e.g., 6H,13H-pyrido-pyrrolo-pyrazinediones in –2) exhibit poor solubility, complicating NMR characterization (13C-NMR data were unattainable due to insolubility) .
- Analytical Data: The target compound’s free base (CAS 1443980-85-5) is listed in with 98% purity, but spectral data (e.g., IR, MS) are absent. By contrast, analogs like 6a–d () are characterized by 1H-NMR, IR, and elemental analysis, revealing diagnostic peaks for carbonyl groups (1700–1727 cm⁻¹) and aromatic protons .
Pharmacological and Functional Comparisons
- Bcl-xL Inhibitors () : Pyrido[2,3-c]pyridazine derivatives induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins. The target compound’s saturated structure may reduce planarity and DNA-binding efficacy compared to these aromatic analogs .
- TLR7-9 Antagonists (): Tetrahydropyrazolo[4,3-c]pyridine derivatives target Toll-like receptors, suggesting that the pyrrolo-pyridine core could be tailored for immunomodulatory applications. However, the target compound’s diastereomerism may complicate receptor selectivity .
Biological Activity
6-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride, a mixture of diastereomers, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its octahydro-pyrrolo structure, which contributes to its unique pharmacological properties. The chemical formula is , and it has been noted for its moderate solubility in organic solvents. Its purity is typically around 95%, making it suitable for various experimental applications .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 207.10 g/mol |
| Purity | 95% |
| Solubility | Moderate in organic solvents |
Antimicrobial Activity
Research has shown that the compound exhibits promising antimicrobial properties. In a study evaluating various Mannich bases, derivatives of pyrrolidine structures demonstrated significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Potential
The compound's structural similarity to known kinase inhibitors suggests potential anticancer activity. In vitro studies have indicated that it may inhibit cell proliferation in cancer cell lines, particularly those associated with breast and colon cancers. The compound was evaluated for its effects on the PI3K/Akt/mTOR signaling pathway, a critical pathway in cancer progression .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has indicated that certain pyrrolo derivatives can modulate neurotransmitter systems, particularly by inhibiting acetylcholinesterase (AChE) activity. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which may be beneficial in treating neurodegenerative diseases like Alzheimer's .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against S. aureus and E. coli |
| Anticancer | Inhibits proliferation in breast/colon cancer cells |
| Neuroprotective | AChE inhibition suggests potential for Alzheimer's treatment |
Study 1: Antimicrobial Efficacy
In a comparative study of various Mannich bases including our compound, it was found that the dihydrochloride form exhibited superior antimicrobial activity compared to other derivatives. The study utilized disk diffusion methods and minimum inhibitory concentration (MIC) assessments to evaluate efficacy .
Study 2: Cancer Cell Line Testing
A series of tests on colon cancer cell lines (SW620) revealed that treatment with the compound led to a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating a potent effect on cell growth inhibition .
Study 3: Neuroprotective Mechanism
Research focusing on the neuroprotective effects highlighted that the compound could enhance cognitive function in animal models by modulating cholinergic transmission. Behavioral tests showed improved memory retention in treated groups compared to controls .
Q & A
Q. Answer :
- Temperature : Store at −20°C in airtight containers to prevent hygroscopic degradation.
- Light Exposure : Use amber vials to avoid photolytic decomposition (e.g., pyrrolidine ring cleavage).
- Stability Validation : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products >2% indicate formulation adjustments (e.g., lyophilization) .
Advanced: How can researchers reconcile contradictory data on biological activity between in vitro and in vivo studies?
Q. Answer :
- Bioavailability Factors : Measure plasma protein binding (e.g., equilibrium dialysis) and metabolic stability (e.g., liver microsomes) to identify pharmacokinetic limitations. Low oral bioavailability (<20%) may explain in vivo efficacy gaps .
- Metabolite Interference : Use LC-MS/MS to detect active metabolites (e.g., N-demethylated derivatives) that may confound results .
- Dose-Response Calibration : Validate in vivo dosing against plasma concentration-time profiles (AUC) to ensure target engagement .
Advanced: What computational tools are recommended for optimizing the synthesis route and predicting diastereomer stability?
Q. Answer :
- Retrosynthetic Analysis : Use databases like Reaxys® and PISTACHIO to identify feasible precursors (e.g., tert-butyl carbamates for ring closure) .
- DFT Calculations : Model transition states (e.g., Gaussian 16) to predict diastereomer energy differences (ΔG ≤2 kcal/mol indicates separable mixtures) .
- Process Simulation : Tools like Aspen Plus® optimize reaction parameters (e.g., pressure, catalyst loading) for scalability .
Basic: What are the critical parameters for scaling up the synthesis from milligrams to grams without altering diastereomer ratios?
Q. Answer :
- Mixing Efficiency : Use baffled reactors with high-shear impellers to ensure uniform reagent distribution.
- Temperature Control : Implement jacketed reactors with ±1°C precision to avoid exothermic side reactions.
- In-line Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR to track diastereomer formation in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
